
Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate
概要
説明
Molecular Structure Analysis
The molecular formula of this compound is C14H16O4 . The InChI Code is 1S/C14H16O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.27 . It is a liquid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Photoreaction Studies
Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has been involved in studies exploring photoreactions. For example, Hasegawa (1997) investigated the photoreaction of ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with various compounds, leading to products like ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate (Hasegawa, 1997).
Synthesis of Derivatives
Sinyakov et al. (2017) synthesized derivatives of tetrahydronaphthalen-2-yl compounds, demonstrating their potential for further chemical transformations and applications (Sinyakov et al., 2017).
Anti-HIV Activity
Therkelsen et al. (2007) explored the synthesis of derivatives with tetrahydronaphthalene structures, evaluating their activity against HIV. This study highlights the potential pharmacological applications of these compounds (Therkelsen et al., 2007).
Antitumor Activity
The compound has also been studied for its antitumor properties. Liu et al. (2018) synthesized a derivative and evaluated its ability to inhibit cancer cell proliferation, indicating potential therapeutic applications (Liu et al., 2018).
Anti-inflammatory Agents
Hamdy and Gamal-Eldeen (2009) investigated derivatives of tetrahydronaphthalen-2-yl compounds for their anti-inflammatory properties, demonstrating the potential for these compounds in treating inflammation-related disorders (Hamdy & Gamal-Eldeen, 2009).
Marine Fungus Derivatives
Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., which include derivatives of tetrahydronaphthalen-2-yl compounds, suggesting their potential role in natural product chemistry and drug discovery (Wu et al., 2010).
特性
IUPAC Name |
ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-17-14(16)9-18-13-8-4-5-10-11(13)6-3-7-12(10)15/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCAZEDDZVMHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


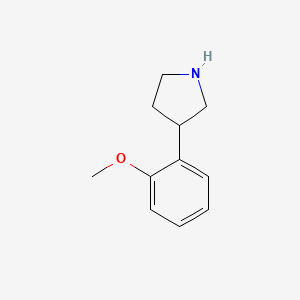
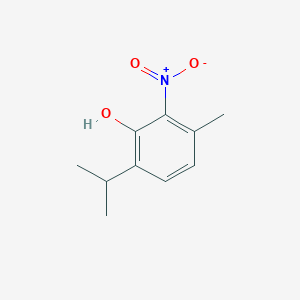
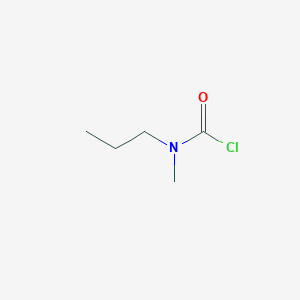

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
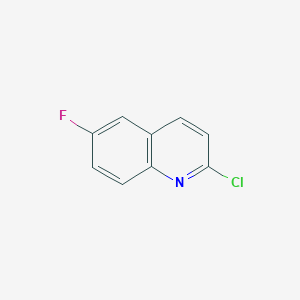
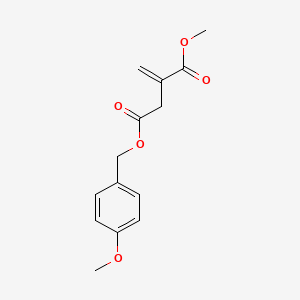
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
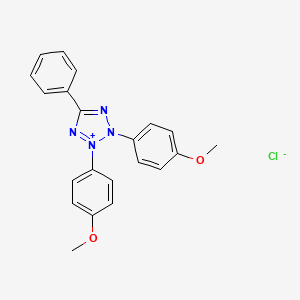
![3-[4-(4-Pentyloxyphenyl)phenyl]propionic acid](/img/structure/B1368881.png)


